Deacyl acebutolol

Description

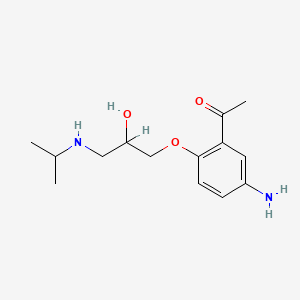

Structure

3D Structure

Properties

IUPAC Name |

1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJVRULIBQHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992866 | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57898-80-3, 72143-02-3 | |

| Record name | Deacyl acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACYL ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Deacyl Acebutolol (Diacetolol): Structure, Properties, and Analysis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Deacyl acebutolol, more commonly known as diacetolol, stands as the principal and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist, acebutolol.[1][2] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is biotransformed into diacetolol.[3] This metabolite is not merely an inactive byproduct; it is equipotent to its parent compound and possesses a similar pharmacological profile, contributing significantly to the therapeutic effects of acebutolol.[1][3] Diacetolol's longer half-life of 8 to 13 hours, compared to acebutolol's 3 to 4 hours, results in a more sustained clinical effect, a critical consideration in the management of hypertension and cardiac arrhythmias.[1][3] A thorough understanding of the chemical structure, physicochemical properties, metabolic pathway, and analytical quantification of diacetolol is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, offering insights into its scientific attributes and methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound is structurally distinct from its parent compound, acebutolol, through the substitution of the N-butyryl group with an N-acetyl group. This modification significantly influences its physicochemical properties.

Chemical Identifiers:

-

IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide[4]

-

CAS Number: 22568-64-5[4]

-

Molecular Formula: C₁₆H₂₄N₂O₄[4]

-

Molecular Weight: 308.37 g/mol [4]

The chemical structure of this compound is depicted in the following diagram:

Figure 1: Chemical Structure of this compound (Diacetolol).

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [4] |

| Molecular Weight | 308.37 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in methanol and ethanol | [5] |

| Stereochemistry | Racemic | [6] |

Metabolic Pathway of Acebutolol to this compound

The biotransformation of acebutolol to this compound primarily occurs in the liver and involves enzymatic hydrolysis of the butanamide side chain, followed by N-acetylation. This metabolic conversion is a critical determinant of the drug's overall therapeutic action and duration.

Figure 2: Metabolic Conversion of Acebutolol to this compound.

Pharmacological Profile

This compound is a pharmacologically active metabolite that exhibits cardioselective β₁-adrenergic receptor blocking activity.[3][7] It is considered to be equipotent to its parent drug, acebutolol.[1] Notably, diacetolol also possesses intrinsic sympathomimetic activity (ISA), which means it can partially stimulate β-receptors while blocking them.[7][8] This partial agonist effect may contribute to a lower incidence of side effects such as bradycardia compared to β-blockers without ISA.[8]

A comparative study has shown that diacetolol is more cardioselective than acebutolol.[3] Both acebutolol and diacetolol are more cardioselective than the non-selective β-blocker propranolol.[3] The prolonged elimination half-life of diacetolol (8-13 hours) compared to acebutolol (3-4 hours) is a key factor in the sustained therapeutic effect observed with acebutolol administration.[1][8]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10]

Representative HPLC-MS/MS Protocol for Quantification in Human Plasma

This protocol is a representative method synthesized from established practices for the quantification of similar analytes and should be fully validated in-house before implementation.[10][11][12]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of diacetolol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Diacetolol): Precursor ion (Q1) m/z 309.2 → Product ion (Q3) m/z 116.1 (This is a representative transition and should be optimized).

-

Internal Standard: To be determined based on the chosen standard.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Figure 3: Workflow for the Quantification of this compound in Plasma.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons on the substituted phenyl ring, signals for the acetyl and isopropyl groups, and protons of the propanolamine chain.

-

¹³C NMR: Resonances for the carbonyl carbons of the acetyl and acetamide groups, aromatic carbons, and aliphatic carbons of the side chain. A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[13][14]

Mass Spectrometry (MS):

The mass spectrum of this compound provides valuable information for its identification and structural characterization. Under electrospray ionization, the protonated molecule [M+H]⁺ at m/z 309.2 would be the prominent ion in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. A plausible fragmentation pathway would involve the cleavage of the ether bond and the loss of the isopropylamino group, leading to significant product ions that are indicative of the molecule's structure.[7][9]

Synthesis of this compound Reference Standard

The availability of a pure reference standard of this compound is essential for analytical method development and validation. While it is primarily a metabolite, its chemical synthesis can be achieved. A potential synthetic route involves the reaction of N-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Conclusion

This compound (diacetolol) is a critical component in the overall pharmacological action of acebutolol. Its chemical and pharmacological properties, particularly its equipotency to the parent drug and its extended half-life, underscore the importance of its study in drug metabolism and clinical pharmacology. The analytical methodologies outlined in this guide provide a framework for the accurate quantification and characterization of this significant metabolite, enabling further research into its clinical effects and potential therapeutic applications.

References

-

Basil, B., & Jordan, R. (1982). Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol. European Journal of Pharmacology, 80(1), 47–56. [Link]

-

Wikipedia contributors. (2023). Acebutolol. In Wikipedia, The Free Encyclopedia. [Link]

-

Harry, J. D., Marlow, H. F., & Ward, J. W. (1981). Comparison of the beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man. British Journal of Clinical Pharmacology, 12(4), 561–565. [Link]

-

Smith, R. S., & Tett, S. E. (1990). Clinical pharmacology of acebutolol. Clinical Pharmacokinetics, 19(3), 193–206. [Link]

-

Pharmacology of Acebutolol (Diacetolol) ; Overview, Pharmacokinetics, Mechanism of action, Uses. (2024, November 10). YouTube. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Acebutolol Hydrochloride?[Link]

-

PubChem. (n.d.). Acebutolol. [Link]

-

Zielińska-Pisklak, M., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(12), 844–850. [Link]

-

Drugs.com. (2025, November 20). Acebutolol: Package Insert / Prescribing Information. [Link]

-

PubChem. (n.d.). Acebutolol Action Pathway. [Link]

-

Steyn, J. M. (1976). A thin-layer chromatographic method for the determination of acebutolol and its major metabolite in serum. Journal of Chromatography A, 120(2), 465–472. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2006). First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 433–441. [Link]

-

Singh, S., Kumar, V., & Bhutani, R. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 128, 333–342. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2006). First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 433–441. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Wsól, V., Skálová, L., & Szotáková, B. (2004). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 42(9), 803–808. [Link]

-

NIST. (n.d.). Acebutolol. In NIST Chemistry WebBook. [Link]

-

Gulaid, A. A., Houghton, G. W., & Boobis, A. R. (1986). Preliminary study of the disposition in man of acebutolol and its metabolite, diacetolol, using a new stereoselective hplc method. Journal of Clinical Pharmacology, 26(7), 524–529. [Link]

-

Levent, A. (2005). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 28(9), 1449–1460. [Link]

-

Demaison, L., Fantini, E., & Sentex, E. (1988). Comparative study of the effects of acebutolol, atenolol, d-propranolol and dl,-propranolol on the alterations in energy metabolism caused by ischemia and reperfusion: a 31P NMR study on the isolated rat heart. Journal of Molecular and Cellular Cardiology, 20(10), 915–926. [Link]

-

Tekale, S. U., & Kulkarni, A. S. (2009). Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 956–960. [Link]

Sources

- 1. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 2. sciex.com [sciex.com]

- 3. Acebutolol - Wikipedia [en.wikipedia.org]

- 4. 22568-64-5 Cas No. | N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 5. rjptonline.org [rjptonline.org]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

What is the mechanism of action of Diacetolol

An In-depth Technical Guide to the Mechanism of Action of Diacetolol

Executive Summary

Diacetolol itself is a pharmacologically inactive prodrug. Its therapeutic effects are entirely attributable to its rapid and extensive first-pass metabolism into the active compound, Acebutolol . Therefore, this guide focuses on the multifaceted mechanism of action of Acebutolol, a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Acebutolol exerts its primary antihypertensive and antiarrhythmic effects by competitively blocking β1-receptors in the heart, leading to decreased heart rate, cardiac contractility, and blood pressure.[1][2][3] Uniquely, its partial agonist activity (ISA) allows it to provide a low level of receptor stimulation at rest, mitigating common side effects of pure antagonists, such as profound bradycardia.[4][5] This document provides a detailed exploration of these mechanisms, supported by experimental protocols and quantitative data for researchers and drug development professionals.

Part 1: The Prodrug Conversion and Active Metabolite

Diacetolol is the N-acetylated metabolite of Acebutolol.[6] Following oral administration, Acebutolol is well absorbed from the gastrointestinal tract and undergoes extensive first-pass hepatic biotransformation.[7] The primary result of this metabolism is the formation of Diacetolol, which is pharmacologically active and equipotent to the parent drug, Acebutolol.[7][8] This conversion is critical as Diacetolol has a significantly longer plasma elimination half-life (8 to 13 hours) compared to Acebutolol (3 to 4 hours), which contributes to a prolonged duration of action, permitting once-daily dosing regimens for hypertension.[7][9][10][11]

The active metabolite, Diacetolol, is more cardioselective than Acebutolol itself.[7] The primary route of elimination for Diacetolol is via the kidneys.[7]

Part 2: Primary Mechanism - Cardioselective β1-Adrenergic Blockade

The cornerstone of Acebutolol's action is its role as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2][12]

The β1-Adrenergic Signaling Cascade: Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β1-receptors. This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[13] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, culminating in:

-

Increased Heart Rate (Positive Chronotropy): PKA enhances the function of pacemaker channels in the sinoatrial node.

-

Increased Myocardial Contractility (Positive Inotropy): PKA phosphorylates L-type calcium channels, increasing calcium influx and enhancing the force of contraction.[2]

Acebutolol's Antagonistic Action: Acebutolol competitively binds to these β1-receptors, preventing catecholamines from binding and initiating the signaling cascade.[14] By blocking this pathway, Acebutolol reduces the sympathetic tone on the heart, resulting in:

-

Decreased heart rate.[3]

-

Reduced force of cardiac contraction.[2]

-

Decreased myocardial oxygen consumption.[1]

This blockade is the basis for its use in treating hypertension, angina, and certain cardiac arrhythmias.[2][3][15]

Part 3: A Distinguishing Feature - Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists (e.g., propranolol), Acebutolol possesses mild Intrinsic Sympathomimetic Activity (ISA), also known as partial agonist activity.[1][4][5] This means that while it blocks the potent effects of full agonists like epinephrine, it can weakly stimulate the β1-receptor itself.[4][9][16]

The Causality Behind ISA:

-

At Rest (Low Sympathetic Tone): When endogenous catecholamine levels are low, Acebutolol's partial agonism provides a low level of basal stimulation to the heart. This prevents the profound bradycardia (slowing of the heart rate) and reduction in resting cardiac output often seen with β-blockers lacking ISA.[5][11]

-

During Exercise (High Sympathetic Tone): When catecholamine levels are high, Acebutolol competes for receptor binding. By occupying the receptors and providing a much weaker signal than epinephrine, it functions as a net antagonist, blunting excessive increases in heart rate and blood pressure.[5]

This dual action provides effective beta-blockade during sympathetic stimulation while minimizing hemodynamic disturbances at rest, which can be a therapeutic advantage.[4]

Part 4: Quantitative Pharmacology - Receptor Selectivity

Acebutolol is termed "cardioselective" because it has a higher affinity for β1-receptors (in the heart) than for β2-receptors (found primarily in the lungs and peripheral blood vessels).[2][12][17] This selectivity is relative and can be diminished at higher doses.[17] The clinical advantage of cardioselectivity is a reduced risk of bronchoconstriction in patients with respiratory conditions like asthma, compared to non-selective beta-blockers.[1][17]

Table 1: Comparative Receptor Selectivity

| Compound | Receptor Target | Relative Potency/Selectivity | Clinical Implication |

|---|---|---|---|

| Acebutolol | β1 > β2 | Cardioselective | Lower risk of bronchospasm at therapeutic doses.[1] |

| Diacetolol | β1 >> β2 | More cardioselective than Acebutolol | Contributes significantly to the overall cardioselective profile.[7] |

| Propranolol | β1 = β2 | Non-selective | Higher risk of bronchospasm and peripheral vasoconstriction.[17][18] |

| Metoprolol | β1 >> β2 | Highly Cardioselective | Often used as a comparator for cardioselectivity. |

Part 5: Experimental Protocols for Mechanistic Elucidation

The binding affinity, selectivity, and functional activity of compounds like Acebutolol are determined through standardized in-vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (expressed as Ki, the inhibition constant) of an unlabeled drug (Acebutolol) for a specific receptor.[19][20]

Objective: To quantify the affinity of Acebutolol for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines engineered to express a high density of β1 or β2-adrenergic receptors.[19][21] This is achieved through homogenization followed by differential centrifugation to pellet the membrane fraction.[21]

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol), and varying concentrations of unlabeled Acebutolol.[21]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[21]

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[20][21]

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.[21]

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of Acebutolol. This generates a competition curve from which the IC50 (concentration of Acebutolol that displaces 50% of the radioligand) is calculated. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase (AC) Activity Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP. It is crucial for characterizing the ISA of Acebutolol.

Objective: To measure Acebutolol's effect on adenylyl cyclase activity, demonstrating both its antagonist and partial agonist properties.

Methodology:

-

Cell/Membrane Preparation: Use membranes or whole cells expressing the β1-receptor.

-

Assay Setup (Antagonism): Incubate membranes with a known full agonist (e.g., Isoproterenol) in the presence of increasing concentrations of Acebutolol.

-

Assay Setup (Agonism/ISA): Incubate membranes with increasing concentrations of Acebutolol alone.

-

Reaction: Initiate the enzymatic reaction by adding ATP (the substrate for adenylyl cyclase).[22]

-

Termination: Stop the reaction after a defined period.

-

cAMP Quantification: Measure the amount of cAMP produced. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or by using radiolabeled [α-³²P]ATP and quantifying the resulting [³²P]cAMP after chromatographic separation.[22]

-

Data Analysis:

-

Antagonism: Plot the inhibition of Isoproterenol-stimulated cAMP production against Acebutolol concentration to determine its inhibitory potency.

-

Agonism/ISA: Plot the cAMP production against Acebutolol concentration. A submaximal stimulation compared to a full agonist confirms its partial agonist activity.[5]

-

Trustworthiness and Self-Validation: In these protocols, trustworthiness is ensured by including appropriate controls. For binding assays, "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a standard antagonist) wells are mandatory to calculate specific binding.[19] For functional assays, basal (no drug), full agonist (maximal stimulation), and full antagonist (inhibition control) conditions are run in parallel to validate the results.

Conclusion

The mechanism of action of Diacetolol is, in fact, the mechanism of its active metabolite, Acebutolol. This mechanism is a sophisticated interplay of three core properties:

-

Cardioselective β1-Blockade: The primary therapeutic action, reducing cardiac workload and blood pressure.

-

Intrinsic Sympathomimetic Activity (ISA): A partial agonist effect that modulates the blockade, particularly at rest, potentially improving the drug's tolerability profile.[11]

-

Favorable Pharmacokinetics: The conversion from Acebutolol to the long-lasting and more selective Diacetolol metabolite underpins its extended duration of action.[10][11]

This unique pharmacological profile makes Acebutolol an effective agent for managing hypertension and cardiac arrhythmias.[11] A thorough understanding of these distinct but interconnected mechanisms is essential for its rational use in clinical practice and for guiding the development of future cardiovascular agents.

References

-

PubChem. Acebutolol. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Acebutolol Hydrochloride? [Link]

-

Pharmacology of Acebutolol (Diacetolol) ; Overview, Pharmacokinetics, Mechanism of action, Uses. (2024, November 10). YouTube. [Link]

-

MedlinePlus. (2023, August 15). Acebutolol. [Link]

-

Frishman, W. H., & Silverman, R. (1979). Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease. PubMed. [Link]

-

WebMD. (2024, June 12). Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Drugs.com. (2025, November 20). Acebutolol: Package Insert / Prescribing Information. [Link]

-

Wikipedia. Cardiovascular agents. [Link]

-

Taylor & Francis Online. Intrinsic sympathomimetic activity – Knowledge and References. [Link]

-

RxList. (2022, January 10). Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

Wikipedia. Acebutolol. [Link]

-

Lewis, R. V., & McDevitt, D. G. (1986). Acebutolol: ten years of experience. PubMed. [Link]

-

AdisInsight - Springer. Diacetolol. [Link]

-

Cuzzocrea, S., et al. (2023). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

-

Tucker, W. D., Sankar, P., & Theetha Kariyanna, P. (2023). Selective Beta-1 Blockers. StatPearls - NCBI Bookshelf. [Link]

-

SingleCare. (2022, March 31). List of cardioselective beta blockers: Uses, common brands, safety information. [Link]

-

Thibonnier, M., et al. (1982). Antihypertensive effect of diacetolol in essential hypertension. British Journal of Clinical Pharmacology. [Link]

-

Flouvat, B., et al. (1982). The beta-blocking effect of diacetolol in humans and its relationship to plasma levels. International Journal of Clinical Pharmacology, Therapy, and Toxicology. [Link]

-

Doylestown Health. (2025, August 11). What is the difference between cardiospecific beta blockers and nonselective beta blockers? [Link]

-

Time of Care. Selective vs non-selective beta blockers. [Link]

-

National Center for Biotechnology Information. (2025, April 13). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. [Link]

-

Rosethorne, E. M., et al. (2023). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. PubMed Central. [Link]

-

Brodde, O. E. (2007). Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure. PubMed. [Link]

-

Schirmer, I., et al. (2018). Soluble adenylyl cyclase: A novel player in cardiac hypertrophy induced by isoprenaline or pressure overload. PLOS One. [Link]

-

ClinPGx. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

Sources

- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 3. Acebutolol: MedlinePlus Drug Information [medlineplus.gov]

- 4. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antihypertensive effect of diacetolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. Acebutolol - Wikipedia [en.wikipedia.org]

- 11. Acebutolol: ten years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. singlecare.com [singlecare.com]

- 13. ClinPGx [clinpgx.org]

- 14. Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. droracle.ai [droracle.ai]

- 18. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deacyl Acebutolol (Diacetolol)

Introduction: The Significance of Deacyl Acebutolol (Diacetolol)

This compound, known scientifically as diacetolol, is the principal and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is converted to diacetolol.[3][4] This metabolite is not merely a byproduct; it contributes significantly to the overall therapeutic effect of acebutolol, exhibiting a similar pharmacological profile to the parent drug.[5][6] In fact, diacetolol has a longer plasma half-life than acebutolol (8-13 hours for diacetolol compared to 3-4 hours for acebutolol), which plays a crucial role in the sustained clinical efficacy of the medication.[4] A thorough understanding of the synthesis of diacetolol is therefore paramount for researchers and professionals in drug development, enabling accurate pharmacokinetic studies, impurity profiling, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the viable synthesis pathways for obtaining this compound. We will delve into two primary strategies: the partial hydrolysis of acebutolol and a de novo synthesis approach starting from a common precursor. Each pathway will be critically evaluated, with detailed experimental protocols and a discussion of the underlying chemical principles.

Retrosynthetic Analysis of this compound

A logical approach to designing the synthesis of a target molecule is to work backward from the final product. This process, known as retrosynthetic analysis, helps to identify potential starting materials and key chemical transformations.

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic analysis reveals two main disconnection points. The first suggests that this compound can be obtained through the hydrolysis of the butanamide group of acebutolol. The second approach involves building the molecule from a simpler precursor, such as N-(3-acetyl-4-hydroxyphenyl)acetamide, by introducing the aminopropoxy side chain.

Synthesis Pathway 1: Partial Hydrolysis of Acebutolol

The most direct chemical route to this compound is the selective hydrolysis of the butanamide side chain of its parent drug, acebutolol. This method leverages the inherent reactivity of the amide bond under acidic or basic conditions.[7] The key challenge in this approach is to achieve selective hydrolysis of the butanamide without affecting the acetamide group or other functional groups in the molecule.

Chemical Principles

Amide hydrolysis is a classic organic reaction that proceeds through nucleophilic acyl substitution. The reaction can be catalyzed by either acid or base.

-

Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.

In the case of acebutolol, the butanamide is generally more susceptible to hydrolysis than the acetamide due to steric factors and the electron-donating nature of the butyl group.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Acebutolol

This protocol outlines a representative procedure for the acid-catalyzed hydrolysis of acebutolol to yield this compound.

Materials:

-

Acebutolol hydrochloride

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acebutolol hydrochloride (1 equivalent) in a 1:1 mixture of deionized water and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol 9:1).

-

After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary: Hydrolysis of Acebutolol

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure of this compound |

| Mass Spec (m/z) | [M+H]⁺ = 309.18 |

Diagram: Hydrolysis of Acebutolol to this compound

Caption: Acid-catalyzed hydrolysis of Acebutolol.

Synthesis Pathway 2: De Novo Synthesis from 4-Aminophenol

A de novo synthesis provides an alternative route to this compound, starting from a readily available and inexpensive precursor like 4-aminophenol. This multi-step synthesis offers greater control over the introduction of functional groups and can be advantageous for producing analogues of this compound. A plausible synthetic sequence involves acetylation, Fries rearrangement, etherification, and finally, amination.[8]

Chemical Principles

-

Acetylation: The amino and hydroxyl groups of 4-aminophenol are protected by acetylation using acetic anhydride.

-

Fries Rearrangement: The resulting diacetylated compound undergoes an intramolecular Friedel-Crafts acylation, where the acetyl group migrates from the oxygen to the aromatic ring, to form an ortho-acetyl phenol derivative. This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

-

Etherification: The phenolic hydroxyl group is then reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate.

-

Amination: The final step involves the ring-opening of the epoxide with isopropylamine to introduce the desired aminopropoxy side chain.

Experimental Protocol: De Novo Synthesis of this compound

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide

-

Dissolve 4-aminophenol in glacial acetic acid and add acetic anhydride.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain N-(4-hydroxyphenyl)acetamide.

Step 2: Fries Rearrangement to N-(3-acetyl-4-hydroxyphenyl)acetamide

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., 1,2-dichloroethane), add N-(4-hydroxyphenyl)acetamide portion-wise.

-

Heat the mixture to 140-150 °C for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain N-(3-acetyl-4-hydroxyphenyl)acetamide.

Step 3: Synthesis of N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]acetamide

-

Dissolve N-(3-acetyl-4-hydroxyphenyl)acetamide in a suitable solvent like dimethylformamide (DMF) and add a base such as potassium carbonate.

-

Add epichlorohydrin dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 60-70 °C for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the epoxide intermediate.

Step 4: Synthesis of this compound (Diacetolol)

-

Dissolve the epoxide intermediate from the previous step in isopropanol.

-

Add isopropylamine and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any unreacted starting material.

-

Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain crude this compound.

-

Purify by column chromatography or recrystallization.

Diagram: De Novo Synthesis of this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diacetolol - Wikipedia [en.wikipedia.org]

- 3. Effects of grapefruit juice on the pharmacokinetics of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 5. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic Pathway of Acebutolol to Diacetolol: Mechanisms, Pharmacokinetics, and Analytical Methodologies

Abstract

This technical guide provides an in-depth exploration of the metabolic conversion of acebutolol, a cardioselective beta-blocker, into its principal active metabolite, diacetolol. We will dissect the enzymatic machinery responsible for this biotransformation, meticulously compare the pharmacokinetic and pharmacodynamic profiles of the parent drug and its metabolite, and present detailed protocols for the scientific investigation of this pathway. This document is intended for researchers, drug development professionals, and scientists who require a comprehensive understanding of acebutolol's disposition in the body, grounded in authoritative scientific evidence.

Introduction: The Clinical Significance of Acebutolol and its Metabolism

Acebutolol is a cardioselective β-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] A distinguishing feature of acebutolol is its hydrophilic nature, which limits its penetration across the blood-brain barrier, potentially reducing central nervous system side effects.[3] Unlike many beta-blockers, acebutolol's therapeutic action is significantly mediated by its major metabolite, diacetolol.[4] This metabolite is not merely a breakdown product but a pharmacologically active entity, equipotent to the parent compound and contributing substantially to the drug's overall clinical effect.[5][6] Therefore, a thorough understanding of the metabolic pathway from acebutolol to diacetolol is paramount for predicting its efficacy, duration of action, and potential for drug-drug interactions.

Acebutolol undergoes extensive first-pass hepatic biotransformation, resulting in an absolute bioavailability of approximately 40%.[6][7] The conversion to diacetolol is the primary metabolic route, leading to a metabolite with a longer half-life that allows for once-daily dosing regimens, particularly for hypertension.[8]

The Core Metabolic Pathway: From Acebutolol to Diacetolol

The conversion of acebutolol to diacetolol is a multi-step process primarily occurring in the liver and intestine. The pathway involves hydrolysis followed by acetylation, a mechanism that distinguishes it from the oxidative metabolism typical of other beta-blockers like metoprolol and propranolol.[9]

Enzymatic Conversion Cascade

Recent mechanistic studies have elucidated the key enzymes governing this transformation.[10]

-

Step 1: Hydrolysis to Acetolol. The initial and rate-determining step is the hydrolysis of the butanamide side chain of acebutolol. This reaction is catalyzed by Carboxylesterase 2 (CES2) , an enzyme predominantly found in the liver and intestines.[10] This enzymatic action cleaves the amide bond, removing the butyryl group and forming an intermediate metabolite known as acetolol.

-

Step 2: Acetylation to Diacetolol. The acetolol intermediate is subsequently acetylated to form diacetolol. This acetylation is mediated by N-acetyltransferase 2 (NAT2) .[10]

While this two-step pathway is the primary route, other enzymes, particularly from the Cytochrome P450 (CYP) family, are involved in the broader metabolism of acebutolol and its intermediates. For instance, the acetolol intermediate can also be oxidized by CYP2C19 , leading to the formation of a reactive metabolite.[10] Other studies have implicated CYP enzymes in N-dealkylation and hydroxylation reactions of acebutolol.[11] Some literature also mentions CYP2D6 as being involved in its first-pass metabolism.[12]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of acebutolol.

Caption: Workflow for acebutolol in vitro metabolism and bioanalysis.

Conclusion and Future Directions

The metabolic pathway of acebutolol to diacetolol is a clinically crucial process mediated primarily by the sequential action of CES2 and NAT2. The resulting metabolite, diacetolol, is an active and potent beta-blocker with a longer half-life and greater cardioselectivity than its parent compound, significantly contributing to the therapeutic efficacy of acebutolol. Understanding this pathway is essential for optimizing dosing, particularly in populations with renal impairment. The provided experimental protocols offer a robust framework for researchers to investigate this biotransformation further. Future research could focus on the genetic polymorphisms of CES2 and NAT2 and their impact on acebutolol metabolism and clinical response, paving the way for personalized medicine approaches in cardiovascular therapy.

References

-

Acebutolol - Wikipedia. Wikipedia. [Link]

-

Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure - PubMed. PubMed. [Link]

-

Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol. European Journal of Clinical Pharmacology. [Link]

-

What is the mechanism of Acebutolol Hydrochloride? Patsnap Synapse. [Link]

-

Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure - ResearchGate. ResearchGate. [Link]

-

Acebutolol: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]

-

A Validated High-Performance Liquid Chromatographic Method for the Determination of Acebutolol and Diacetolol in Human Plasma - Taylor & Francis. Taylor & Francis Online. [Link]

-

Acebutolol and alprenolol metabolism predictions: comparative study of electrochemical and cytochrome P450-catalyzed reactions using liquid chromatography coupled to high-resolution mass spectrometry - PubMed. PubMed. [Link]

-

Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed. PubMed. [Link]

-

A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production - PubMed. PubMed. [Link]

-

Clinical pharmacology of acebutolol - PubMed. PubMed. [Link]

-

Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - NIH. National Institutes of Health. [Link]

-

Preliminary study of the disposition in man of acebutolol and its metabolite, diacetolol, using a new stereoselective hplc method. J Pharm Pharmacol. [Link]

-

Acebutolol: ten years of experience - PubMed. PubMed. [Link]

-

Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PMC - NIH. National Institutes of Health. [Link]

-

Diacetolol - Wikipedia. Wikipedia. [Link]

-

Acebutolol - LiverTox - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

-

Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed. PubMed. [Link]

-

Comparison of the analysis of beta-blockers by different techniques - PubMed. PubMed. [Link]

-

Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed. PubMed. [Link]

-

Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed. PubMed. [Link]

Sources

- 1. Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 5. Acebutolol - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acebutolol: ten years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. db.cngb.org [db.cngb.org]

- 10. A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acebutolol and alprenolol metabolism predictions: comparative study of electrochemical and cytochrome P450-catalyzed reactions using liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of N-Desbutyroyl Acebutolol (Diacetolol)

Abstract

N-Desbutyroyl Acebutolol, more commonly known as diacetolol, is the principal and pharmacologically active metabolite of the beta-adrenergic blocking agent, acebutolol.[1] This guide provides a comprehensive analysis of diacetolol's pharmacological profile, delineating its mechanism of action, pharmacodynamic properties, and pharmacokinetic behavior. As the primary contributor to the therapeutic effects of acebutolol, a thorough understanding of diacetolol is paramount for preclinical and clinical research, particularly in the contexts of hypertension and cardiac arrhythmias.[2][3] This document synthesizes data from authoritative sources to explain the causality behind its pharmacological actions and presents validated experimental protocols for its characterization.

Introduction: The Clinical Significance of an Active Metabolite

Acebutolol is a cardioselective beta-blocker prescribed for hypertension and ventricular arrhythmias.[4] It undergoes extensive first-pass metabolism in the liver, where it is biotransformed into its major metabolite, N-Desbutyroyl Acebutolol or diacetolol.[5] This metabolic conversion is not a deactivation step; rather, it produces a compound that is equipotent to the parent drug and possesses a similar pharmacological profile.[5][6] Crucially, diacetolol has a significantly longer plasma half-life than acebutolol (8-13 hours for diacetolol vs. 3-4 hours for the parent drug), meaning it is the primary moiety responsible for the sustained beta-blocking activity observed clinically.[2] Therefore, the pharmacological characteristics of acebutolol therapy are largely dictated by the profile of diacetolol.

Metabolic Pathway of Acebutolol to Diacetolol

The conversion from acebutolol to diacetolol is a critical step in its mechanism of action. This biotransformation primarily involves N-acetylation.

Caption: Metabolic conversion of Acebutolol to Diacetolol.

Pharmacodynamic Profile

The pharmacodynamics of diacetolol define its interaction with the body's adrenergic systems and are central to its therapeutic utility.

Mechanism of Action: Selective Beta-1 Adrenoceptor Blockade

Diacetolol functions as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[7][8] By blocking these receptors, it prevents endogenous catecholamines like epinephrine and norepinephrine from binding and eliciting a sympathomimetic response.[9] This action results in:

-

Negative Chronotropy: A reduction in heart rate.[10]

-

Negative Inotropy: A decrease in the force of myocardial contraction.[2]

These effects collectively reduce cardiac output, lower blood pressure, and decrease myocardial oxygen demand, which is beneficial in treating hypertension and angina.[2][11]

Caption: Competitive antagonism at the Beta-1 receptor.

Ancillary Properties

Beyond simple receptor blockade, diacetolol exhibits nuanced properties that refine its clinical effects.

-

Intrinsic Sympathomimetic Activity (ISA): Diacetolol, like its parent compound, possesses mild partial agonist activity.[12][13] This means that in a state of low sympathetic tone (e.g., at rest), it can weakly stimulate beta-receptors.[6] This property is clinically advantageous as it tends to cause less pronounced bradycardia and reduction in cardiac output compared to beta-blockers lacking ISA.[13][14]

-

Cardioselectivity: Diacetolol demonstrates a greater affinity for beta-1 receptors in the heart than for beta-2 receptors found in bronchial and vascular smooth muscle.[7][12] In vitro studies have suggested that diacetolol's cardioselectivity (ratio of atrial to tracheal tissue blockade) is even greater than that of acebutolol.[12][15] This selectivity minimizes the risk of bronchoconstriction, a significant concern for patients with asthma or COPD.[6]

-

Membrane-Stabilizing Activity (MSA): A key distinction from its parent compound is that diacetolol lacks significant membrane-stabilizing activity (MSA), a quinidine-like effect on cardiac action potentials.[12][15][16] While acebutolol has MSA, this property is not considered to play a major role at clinically relevant concentrations.[6] The absence of MSA in diacetolol clarifies that the antiarrhythmic effects are primarily due to beta-blockade.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of diacetolol determine its concentration at the site of action and its dosing schedule.

Absorption and Bioavailability

Diacetolol is formed following the oral administration of acebutolol, which has a bioavailability of approximately 40% due to extensive first-pass hepatic metabolism.[5][17] When diacetolol is administered directly, its oral bioavailability is also in the range of 30-43%, suggesting either incomplete absorption or a first-pass effect on the metabolite itself.[18]

Distribution

Acebutolol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier.[16] This property is shared by diacetolol and may contribute to a lower incidence of central nervous system side effects (e.g., fatigue, dizziness) compared to more lipophilic beta-blockers.[14][16]

Metabolism and Elimination

While acebutolol is cleared by both hepatic metabolism and renal excretion, diacetolol is predominantly eliminated by the kidneys.[5][19] There is a strong linear relationship between the renal clearance of diacetolol and creatinine clearance.[5] This has significant clinical implications:

-

Half-Life: Diacetolol's elimination half-life is approximately 8 to 13 hours, substantially longer than acebutolol's 3 to 4 hours.[5] This extended half-life is what permits once or twice-daily dosing of acebutolol.[20]

-

Renal Impairment: In patients with impaired renal function, the elimination of diacetolol is significantly prolonged.[6][19] This can lead to drug accumulation and an exaggerated pharmacodynamic response. Consequently, a dose reduction of acebutolol is required in patients with a creatinine clearance below 50 mL/min.[5] In contrast, liver cirrhosis does not appear to significantly alter the pharmacokinetic profile.[6]

Quantitative Data Summary

The following table provides a comparative summary of the key pharmacological parameters for acebutolol and its active metabolite, diacetolol.

| Parameter | Acebutolol (Parent Drug) | N-Desbutyroyl Acebutolol (Diacetolol) | Reference(s) |

| Pharmacodynamics | |||

| Primary Mechanism | Cardioselective β1-blocker | Cardioselective β1-blocker | [8][12] |

| Intrinsic Sympathomimetic Activity (ISA) | Mild | Weak / Mild | [6][12] |

| Membrane Stabilizing Activity (MSA) | Present | Not significant | [12][16] |

| Cardioselectivity | Yes | Yes (Potentially greater than acebutolol) | [5][12] |

| Pharmacokinetics | |||

| Bioavailability (Oral) | ~40% | ~30-43% (when administered directly) | [17][18] |

| Elimination Half-life (t½) | 3-4 hours | 8-13 hours | [2][5] |

| Time to Peak Plasma Conc. (Tmax) | ~2.5 hours | ~3.5-4 hours (after acebutolol admin.) | [5][6] |

| Primary Route of Elimination | Hepatic and Renal | Predominantly Renal | [5][19] |

| Effect of Renal Impairment | Minor effect on parent drug | Markedly decreased elimination | [5][19] |

Key Experimental Protocols

The characterization of diacetolol's pharmacological profile relies on established in vitro and analytical methodologies.

Protocol: In Vitro Assessment of Beta-Adrenoceptor Blocking Potency and Cardioselectivity

This protocol describes a classic organ bath experiment to determine the relative antagonist potency of a compound at β1 (cardiac) and β2 (tracheal) adrenoceptors.

Objective: To quantify the β-blocking potency (pA2 value) and cardioselectivity of diacetolol.

Methodology:

-

Tissue Preparation:

-

β1-Receptors: Isolate atria from a guinea pig or rabbit heart. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

β2-Receptors: Isolate a section of trachea from the same animal. Prepare a tracheal chain or spiral strip and mount it in a separate organ bath under the same conditions. Induce tone with a contracting agent (e.g., carbachol).

-

-

Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for a standard β-agonist, such as isoprenaline. This establishes the baseline maximal response for both atrial rate/force (β1) and tracheal relaxation (β2).

-

-

Antagonist Incubation:

-

Wash out the agonist. Introduce a known concentration of diacetolol into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

-

-

Second Agonist Curve:

-

In the continued presence of diacetolol, generate a second cumulative concentration-response curve for isoprenaline. The antagonist will produce a rightward shift in the curve.

-

-

Data Analysis:

-

Repeat steps 3 and 4 with several different concentrations of diacetolol.

-

Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of diacetolol.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.

-

Cardioselectivity Index: Calculate the ratio of the antagonist's affinity for β2 receptors to its affinity for β1 receptors. A higher value indicates greater cardioselectivity.

-

Caption: Workflow for in vitro beta-blockade assessment.

Protocol: Quantification of Diacetolol in Human Plasma via HPLC

This protocol outlines a validated method for determining the concentration of diacetolol in biological matrices, essential for pharmacokinetic studies.

Objective: To accurately measure diacetolol concentrations in plasma samples.

Methodology:

-

Sample Preparation:

-

To 1.0 mL of human plasma, add an internal standard (e.g., another beta-blocker not present in the study).

-

Perform a protein precipitation step by adding an organic solvent like acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for a cleaner sample, which involves conditioning an SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte and internal standard with an appropriate solvent.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where diacetolol has significant absorbance (e.g., ~240 nm), or fluorescence detection for higher sensitivity.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known amounts of pure diacetolol and the internal standard into drug-free plasma.

-

Process these standards using the same extraction procedure as the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio (diacetolol/internal standard) against the nominal concentration of the standards.

-

Inject the processed unknown samples and use the resulting peak area ratios to interpolate their concentrations from the calibration curve.

-

-

Validation:

Conclusion

N-Desbutyroyl Acebutolol (diacetolol) is not merely a metabolite but the primary driver of the therapeutic effects of acebutolol. Its distinct pharmacological profile—characterized by cardioselective beta-1 blockade, mild intrinsic sympathomimetic activity, and a lack of membrane-stabilizing activity—defines the clinical response to the parent drug. Furthermore, its long elimination half-life and reliance on renal clearance are critical determinants of dosing strategy, especially in patient populations with renal impairment. A comprehensive understanding of diacetolol's properties is therefore indispensable for any researcher or clinician working with acebutolol, ensuring its safe and effective use in the management of cardiovascular disease.

References

-

Acebutolol . (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

What is the mechanism of Acebutolol Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Pharmacology of Acebutolol (Diacetolol); Overview, Pharmacokinetics, Mechanism of action, Uses . (2024, November 10). YouTube. [Link]

-

Basil, B., & Jordan, R. (1982). Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol . European Journal of Pharmacology, 80(1), 47–56. [Link]

-

Brown, H. C., Carruthers, S. G., & Johnston, G. D. (1980). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol . British Journal of Clinical Pharmacology, 9(4), 367–373. [Link]

-

Pharmacological Properties of Diacetolol (M & B 16942), A Major Metabolite of Acebutolol . (n.d.). Scribd. [Link]

-

Diacetolol . (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Flouvat, B., Roux, A., Chau, N. P., Viallet, M., Andre-Fouet, X., Woehrle, R., & Gregoire, J. (1981). Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol . European Journal of Clinical Pharmacology, 19(4), 287–292. [Link]

-

Acebutolol: Package Insert / Prescribing Information . (2025, November 20). Drugs.com. [Link]

-

Lee, M. G., Lee, E. J., & Lee, D. H. (1995). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure . Biopharmaceutics & Drug Disposition, 16(8), 693–702. [Link]

-

Frishman, W. H. (1982). Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease . The American Journal of Cardiology, 49(2), 505–508. [Link]

-

Acebutolol . (n.d.). FPnotebook. [Link]

-

Jaillon, P. (1990). Relevance of intrinsic sympathomimetic activity for beta blockers . The American Journal of Cardiology, 66(8), 21C–24C. [Link]

-

Intrinsic sympathomimetic activity – Knowledge and References . (n.d.). Taylor & Francis. [Link]

-

Singh, S. N., & Singh, B. N. (1985). Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity . The American Heart Journal, 109(5 Pt 2), 1143–1147. [Link]

-

Singh, B. N., Thoden, W. R., & Wahl, J. (1985). Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration . The American Heart Journal, 109(5 Pt 2), 1131–1136. [Link]

-

Frishman, W. H. (1985). Beta blockers with intrinsic sympathomimetic activity . American Family Physician, 31(1), 115–118. [Link]

-

Acebutolol . (n.d.). PubChem. [Link]

-

Singh, B. N., Deedwania, P., Nademanee, K., Ward, A., & Sorkin, E. M. (1987). Acebutolol. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia . Drugs, 34(3), 311–348. [Link]

-

Kaye, C. M., Kumana, C. R., Leighton, M., Hamer, J., & Turner, P. (1976). Observations on the pharmacokinetics of acebutolol . Clinical Pharmacology and Therapeutics, 19(4), 416–420. [Link]

-

Giudicelli, J. F., Lhoste, F., & Boissier, J. R. (1978). Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs . European Journal of Pharmacology, 50(1), 63–72. [Link]

-

Sectral, (acebutolol) dosing, indications, interactions, adverse effects, and more . (n.d.). Medscape. [Link]

-

Acebutolol: MedlinePlus Drug Information . (2023, August 15). MedlinePlus. [Link]

-

Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . (2024, June 12). WebMD. [Link]

-

Kvasnicka, F., & Voldrichova, J. (2002). Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis . Journal of Pharmaceutical and Biomedical Analysis, 29(5), 875–879. [Link]

-

Ryan, J. R. (1985). Clinical pharmacology of acebutolol . The American Heart Journal, 109(5 Pt 2), 1137–1142. [Link]

-

Gazy, A. A., Hegazy, M. A., Abdelkawy, M., & Abbas, S. S. (2012). Development of square-wave adsorptive stripping voltammetric method for determination of acebutolol in pharmaceutical formulations and biological fluids . Journal of the Brazilian Chemical Society, 23(2), 269–277. [Link]

-

Gradman, A. H., Whorf, R. C., Zoble, R. G., & Harrison, D. C. (1985). Beta-blocking potency and electrophysiologic effects of acebutolol . The American Heart Journal, 109(5 Pt 2), 1126–1131. [Link]

-

El-Gindy, A., Ashour, A., Abdel-Fattah, L., & Shabana, M. M. (2003). First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product . Journal of Pharmaceutical and Biomedical Analysis, 31(4), 819–828. [Link]

-

Singh, B. N., & Thoden, W. R. (1984). Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects . Pharmacotherapy, 4(3), 123–145. [Link]

-

The chemical structure of acebutolol . (n.d.). ResearchGate. [Link]

-

Acebutolol . (2017, January 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Al-Ghannam, S. M. (2008). Simple and sensitive spectrophotometric methods for the determination of acebutolol hydrochloride in bulk sample and pharmaceutical preparations . Eclética Química, 33(2), 37–40. [Link]

-

Smith, A. J., & McFarlane, J. R. (1983). Acebutolol pharmacokinetics in renal failure . British Journal of Clinical Pharmacology, 16(3), 315–317. [Link]

-

Acebutolol . (n.d.). In Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]

Sources

- 1. Diacetolol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 3. Acebutolol: MedlinePlus Drug Information [medlineplus.gov]

- 4. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Acebutolol - Wikipedia [en.wikipedia.org]

- 7. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 12. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acebutolol pharmacokinetics in renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acebutolol. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of square-wave adsorptive stripping voltammetric method for determination of acebutolol in pharmaceutical formulations and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Diacetolol: A Technical Guide

Introduction: The Significance of Characterizing Active Metabolites

In the realm of drug development and pharmacology, the journey of a parent compound through the body's metabolic pathways is of paramount importance. Often, this biotransformation gives rise to metabolites that possess their own distinct pharmacological activity, sometimes contributing significantly to the overall therapeutic effect and side-effect profile of the administered drug. A compelling case in point is acebutolol, a cardioselective β-adrenergic receptor blocker, and its primary active metabolite, diacetolol. This technical guide provides an in-depth exploration of the in vitro activity of diacetolol, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating this key metabolite.

Acebutolol undergoes extensive first-pass metabolism in the liver, where it is acetylated to form diacetolol.[1][2] This metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in the plasma at concentrations that can exceed those of the parent drug, particularly with chronic administration.[1] Therefore, a thorough understanding of diacetolol's in vitro pharmacological profile is crucial for a complete picture of acebutolol's clinical efficacy and safety. This guide will delve into the core methodologies used to characterize β-blockers in vitro, present the available data on diacetolol's activity, and provide detailed protocols to enable researchers to conduct their own investigations.

Metabolic Pathway: From Acebutolol to Diacetolol

The biotransformation of acebutolol to diacetolol is a critical first step in understanding its overall pharmacological action. The primary metabolic reaction involves the acetylation of the amine group on the butyramide side chain of acebutolol.

Figure 1: Metabolic conversion of acebutolol to its primary active metabolite, diacetolol.

Assessing Beta-Adrenergic Antagonism: The Power of pA2 Values

A cornerstone of in vitro pharmacology for characterizing receptor antagonists is the determination of the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. It provides a quantitative measure of antagonist potency at a specific receptor. For β-blockers, this is typically determined using isolated tissue preparations that predominantly express either β1- or β2-adrenergic receptors.

Causality Behind Experimental Choices

The selection of isolated tissues is pivotal for accurately determining cardioselectivity. Guinea pig atria are a classic model for β1-adrenergic receptors, as their stimulation by a β-agonist like isoprenaline leads to an increase in heart rate (chronotropic effect) and force of contraction (inotropic effect). Conversely, guinea pig trachea is a standard preparation for studying β2-adrenergic receptors, where agonist stimulation induces relaxation of the smooth muscle.[3][4] By comparing the pA2 values of a compound in these two tissues, a cardioselectivity ratio can be established.

Experimental Protocol: Schild Analysis for pA2 Determination

The Schild analysis is the gold standard for determining the pA2 value of a competitive antagonist.[5][6]

Objective: To determine the pA2 value of diacetolol at β1- and β2-adrenergic receptors using isolated guinea pig atria and trachea, respectively.

Materials:

-

Isolated guinea pig right atria and tracheal ring preparations.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Isoprenaline (agonist).

-

Diacetolol (antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional protocols.

-

Carefully dissect the heart and trachea in cold Krebs-Henseleit solution.

-

Isolate the right atrium and mount it in an organ bath containing gassed Krebs-Henseleit solution at 37°C under a resting tension of 1 g. Allow for a 60-minute equilibration period.

-

Prepare tracheal rings (2-3 mm wide) and mount them in organ baths under a resting tension of 1 g. Allow for a 60-minute equilibration period. For tracheal preparations, pre-contraction with an agent like carbachol may be necessary to observe relaxation.[7]

-

-

Agonist Concentration-Response Curve (Control):

-

Generate a cumulative concentration-response curve for isoprenaline by adding increasing concentrations of the agonist to the organ bath and recording the response (increase in atrial rate or relaxation of tracheal tone) until a maximal effect is achieved.

-

Wash the tissue extensively and allow it to return to baseline.

-

-

Antagonist Incubation:

-

Introduce a known concentration of diacetolol into the organ bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of diacetolol, repeat the cumulative concentration-response curve for isoprenaline. A rightward shift in the curve should be observed for a competitive antagonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 2-4 with at least two other concentrations of diacetolol.

-

-

Schild Plot Construction:

-